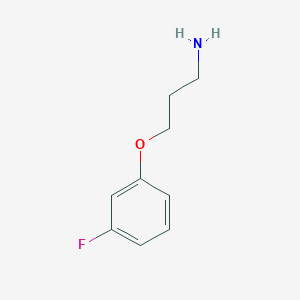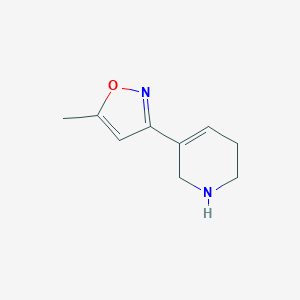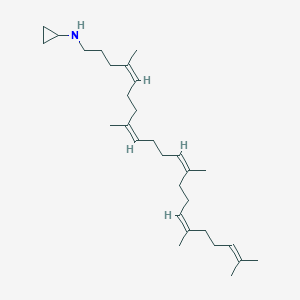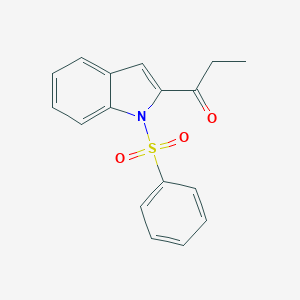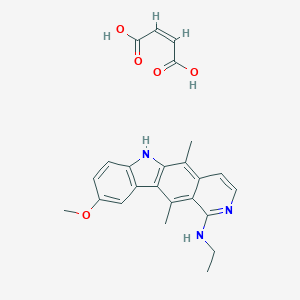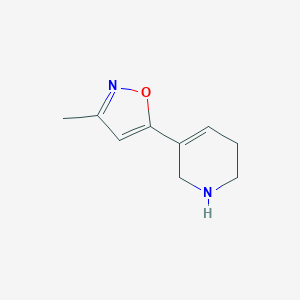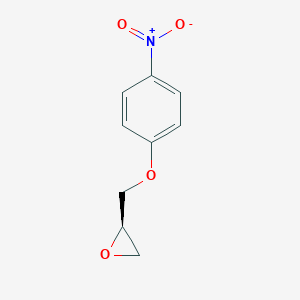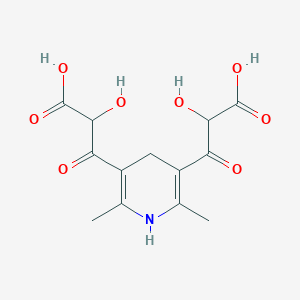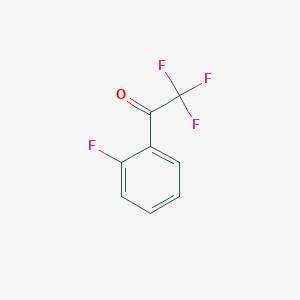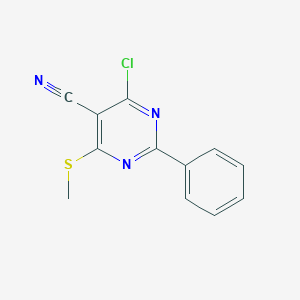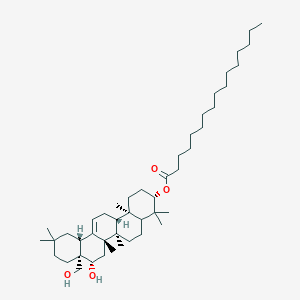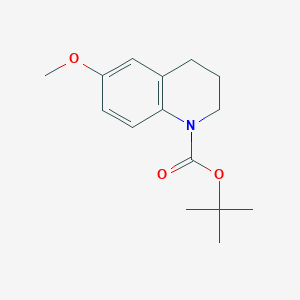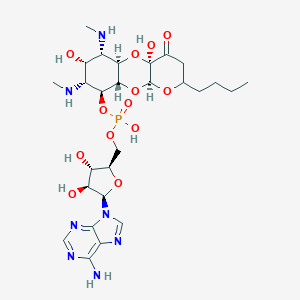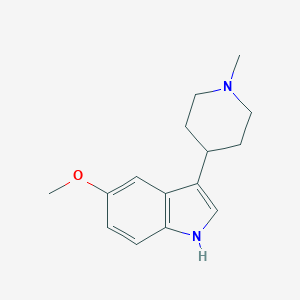
5-甲氧基-3-(1-甲基哌啶-4-基)-1H-吲哚
描述
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole is a compound belonging to the class of indole derivatives, known for their significance in various chemical and pharmacological contexts.
Synthesis Analysis
- Novel methods for synthesizing indole derivatives, including those similar to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, involve approaches based on 1-hydroxyindole chemistry. These methods enable the preparation of various substituted indole derivatives (Somei, Yamada, & Yamamura, 1998).
Molecular Structure Analysis
- The molecular structure of indole derivatives, including those akin to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, has been examined through spectroscopic methods like FT-IR, FT-Raman, and NMR. These studies help in understanding the optimized geometry and inter/intra-molecular interactions of such compounds (Haress et al., 2016).
Chemical Reactions and Properties
- Research on indole derivatives often focuses on understanding their reactivity and potential for forming new compounds, particularly through reactions like esterification and methoxylation (Saito & Kikugawa, 1979).
Physical Properties Analysis
- The physical properties of indole derivatives, such as 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, are often characterized using techniques like X-ray diffraction. This provides insights into aspects like crystal structure, which can differ significantly from related compounds (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Chemical Properties Analysis
- Analysis of chemical properties, such as spectroscopic profiling and computational studies, reveals the electronic and bonding nature of indole derivatives. Studies often focus on aspects like the HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis to understand the chemical behavior of these molecules (Almutairi et al., 2017).
科学研究应用
认知障碍的潜在治疗方法
已经确定了一系列新型的3-(哌嗪基甲基)吲哚衍生物,包括5-甲氧基-3-(1-甲基哌啶-4-基)-1H-吲哚的变体,作为治疗认知障碍的候选药物。这种化合物对5-HT6受体具有高亲和力和选择性,使其成为改善认知的有希望的选择(Nirogi et al., 2017)。
α₁-肾上腺素受体配体
对5-甲氧基-3-(1-甲基哌啶-4-基)-1H-吲哚的类似物进行的研究已经发现了高亲和力的α₁-肾上腺素受体配体。这些化合物表现出显著的选择性和潜力,可以作为正电子发射断层扫描(PET)配体,在各种诊断和治疗应用中具有益处(Jørgensen等,2013)。
白三烯合成抑制
已经确定了5-甲氧基-3-(1-甲基哌啶-4-基)-1H-吲哚的衍生物作为5-脂氧合酶激活蛋白白三烯合成的有效抑制剂。这种化合物在治疗哮喘和其他炎症性疾病方面显示出潜力(Hutchinson et al., 2009)。
抗菌潜力
吲哚衍生物,包括与5-甲氧基-3-(1-甲基哌啶-4-基)-1H-吲哚相关的化合物,已显示出作为抗菌剂的潜力。这为开发针对耐药微生物菌株的新治疗方案打开了途径(Kalshetty et al., 2012)。
属性
IUPAC Name |
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-4,9-11,16H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWMZWOWRKIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464089 | |
| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
CAS RN |
111963-87-2 | |
| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

